2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid
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Overview
Description
2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid typically involves multi-step organic reactions. The starting materials often include a benzodiazepine core structure, which is then modified through various chemical reactions such as halogenation, fluorination, and acylation. The reaction conditions may involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved may include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid is unique due to its specific structural modifications, such as the presence of a fluorophenyl group and an acetic acid moiety. These modifications may enhance its binding affinity to receptors and alter its pharmacokinetic properties, making it distinct from other benzodiazepines.
Properties
CAS No. |
112634-52-3 |
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Molecular Formula |
C17H14ClFN2O2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C17H14ClFN2O2/c18-10-5-6-15-13(7-10)17(12-3-1-2-4-14(12)19)20-9-11(21-15)8-16(22)23/h1-7,11,21H,8-9H2,(H,22,23) |
InChI Key |
PAJQVVXVZXYELM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(=O)O |
Origin of Product |
United States |
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